ethenoxycyclopropane
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Overview
Description
ethenoxycyclopropane is an organic compound characterized by the presence of a vinyl group attached to a cyclopropyl ring through an ether linkage. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity. The conjugation effects of the cyclopropyl and vinyl groups are transmitted through the ether oxygen atom, which imparts unique chemical properties to the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: ethenoxycyclopropane can be synthesized through various methods. One common approach involves the methylenation of 2-chloroethyl vinyl ether followed by dehydrochlorination. Another method includes the methylenation of divinyl ether with one molecular proportion of reagent .
Industrial Production Methods: In industrial settings, vinyl cyclopropyl ether can be produced using high-purity vinyl ether formation reactions. This involves subjecting the reaction mixture to specific conditions to achieve the desired purity and yield .
Chemical Reactions Analysis
Types of Reactions: ethenoxycyclopropane undergoes several types of chemical reactions, including:
Polymerization: The compound can polymerize to form new cyclopropoxy compounds.
Rearrangement: It can undergo vinylcyclopropane-cyclopentene rearrangement, converting the vinyl-substituted cyclopropane ring into a cyclopentene ring.
Claisen Rearrangement: This involves the thermal rearrangement of allyl vinyl ethers to form β-aryl allyl ethers.
Common Reagents and Conditions:
Polymerization: Typically involves catalysts and specific temperature conditions.
Rearrangement: Requires pyrolysis conditions, often above 400°C.
Claisen Rearrangement: Involves heating to around 250°C.
Major Products:
Polymerization: Leads to cyclopropoxy compounds.
Rearrangement: Produces cyclopentene derivatives.
Claisen Rearrangement: Results in β-aryl allyl ethers.
Scientific Research Applications
ethenoxycyclopropane is widely used in scientific research due to its versatile reactivity:
Organic Synthesis: It serves as a building block for synthesizing cyclopentanes and other cyclic compounds.
Polymer Chemistry: Used in the preparation of photosensitive materials and copolymers.
Material Science: Employed in the development of UV-curable coatings and adhesives.
Mechanism of Action
The unique reactivity of vinyl cyclopropyl ether is attributed to the conjugation effects of the cyclopropyl and vinyl groups transmitted through the ether oxygen atom. This conjugation facilitates various rearrangements and polymerization reactions . The compound’s ability to undergo ring expansion and form cyclopentene rings is a key aspect of its mechanism .
Comparison with Similar Compounds
- Cyclopropyl Methyl Ether
- Cyclopropyl Ethyl Ether
- Vinyl Methyl Ether
- Vinyl Ethyl Ether
ethenoxycyclopropane stands out due to its ability to undergo specific rearrangements and polymerization reactions, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
16545-67-8 |
---|---|
Molecular Formula |
C5H8O |
Molecular Weight |
84.12 g/mol |
IUPAC Name |
ethenoxycyclopropane |
InChI |
InChI=1S/C5H8O/c1-2-6-5-3-4-5/h2,5H,1,3-4H2 |
InChI Key |
XRCVFFQSIMHODB-UHFFFAOYSA-N |
SMILES |
C=COC1CC1 |
Canonical SMILES |
C=COC1CC1 |
16545-67-8 | |
Synonyms |
ethenoxycyclopropane |
Origin of Product |
United States |
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